molecular formula C12H7BrN2OS B2644052 4-bromo-N-(3-cyanothiophen-2-yl)benzamide CAS No. 865545-75-1

4-bromo-N-(3-cyanothiophen-2-yl)benzamide

Cat. No. B2644052
CAS RN: 865545-75-1
M. Wt: 307.17
InChI Key: NKIIJZUNSBUFKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates . For instance, a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction .


Chemical Reactions Analysis

The chemical reactivity of similar compounds often involves reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Antipathogenic Activity and Antibiofilm Properties

The compound 4-bromo-N-(3-cyanothiophen-2-yl)benzamide and its derivatives exhibit antipathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their capability to form biofilms. The presence of halogen atoms (iodine, bromide, or fluorine) and chloride atoms in specific positions on the N-phenyl substituent of the thiourea moiety enhances this antipathogenic activity. These findings suggest the potential of these compounds in the development of new antimicrobial agents with antibiofilm properties (Limban, Marutescu & Chifiriuc, 2011).

Synthesis of Heterocyclic Compounds

This compound and related structures are utilized in synthesizing heterocyclic compounds, such as benzimidazoles and thienoimidazoles, which are of interest due to their pharmacological properties. These syntheses involve reactions with various primary amines under certain catalysis, highlighting the compound's role as a versatile intermediate in chemical synthesis (Lygin & Meijere, 2009).

Interaction Studies and Chemical Synthesis

The compound is involved in cyclization reactions, leading to the formation of benzoxazines, a class of compounds with interesting chemical properties. These studies, often supported by spectroscopic analysis, offer insights into the compound's reactivity and potential applications in more complex chemical syntheses (Kazaryants et al., 2011).

Cytotoxicity and Drug Design

The backbone structure of this compound-related compounds, like chromones, is utilized in designing anticancer drugs. These compounds' cytotoxicity against various cancer cell lines is studied, and their structural features are analyzed to understand their activity and improve their tumor specificity and potency. This approach is instrumental in designing new anticancer drugs (Shi et al., 2018).

Colorimetric Sensing of Anions

Certain derivatives of this compound can act as colorimetric sensors for fluoride anions, showcasing a distinct color transition in their presence. This property is attributed to specific intramolecular interactions and is useful in developing materials for detecting and sensing applications (Younes et al., 2020).

properties

IUPAC Name

4-bromo-N-(3-cyanothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2OS/c13-10-3-1-8(2-4-10)11(16)15-12-9(7-14)5-6-17-12/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIIJZUNSBUFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CS2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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